Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

pCAB acid pump antagonist H⁺/K⁺-ATPase

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 1359702-90-1, synonym A24072, molecular formula C₉H₈N₂O₃, MW 192.17 g/mol) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family. The 6-azaindole scaffold is recognized as one of the most promising nitrogen-containing heterocyclic pharmacophores in contemporary drug discovery, widely employed in the development of kinase inhibitors, antiproliferative agents, LSD1 demethylase inhibitors, and acid pump antagonists.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1359702-90-1
Cat. No. B1403684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
CAS1359702-90-1
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C(=C1O)C=CN2
InChIInChI=1S/C9H8N2O3/c1-14-9(13)7-8(12)5-2-3-10-6(5)4-11-7/h2-4,10,12H,1H3
InChIKeyJLOXRRCYSXCGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 1359702-90-1): Scaffold Identity and Core Characteristics for Procurement Evaluation


Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 1359702-90-1, synonym A24072, molecular formula C₉H₈N₂O₃, MW 192.17 g/mol) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family . The 6-azaindole scaffold is recognized as one of the most promising nitrogen-containing heterocyclic pharmacophores in contemporary drug discovery, widely employed in the development of kinase inhibitors, antiproliferative agents, LSD1 demethylase inhibitors, and acid pump antagonists [1]. This specific derivative features a critical 4-hydroxy substituent on the pyridine ring and a methyl ester at the 5-position—a substitution pattern that imparts distinct hydrogen-bonding capacity, metal-chelating potential, and synthetic tractability relative to non-hydroxylated or regioisomeric analogs [2].

Why Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Cannot Be Simply Replaced by In-Class Analogs


The pyrrolopyridine scaffold encompasses multiple regioisomers (4-, 5-, 6-, and 7-azaindoles), each with distinct electronic distributions, hydrogen-bonding geometries, and biological target preferences [1]. Even within the 6-azaindole sub-family, the identity and position of substituents—particularly at the 4- and 5-positions—dramatically alter both synthetic reactivity and pharmacological profile. In the benzodiazepine receptor series, 4-methyl and 4-methoxymethyl derivatives of pyrrolo[2,3-c]pyridine-5-carboxylate showed no appreciable receptor binding, while 3-substituted analogs displayed nanomolar affinity [2]. Similarly, the methyl ester at C-5 serves as a specific synthetic handle for further derivatization (e.g., hydrolysis, amidation, reduction) that cannot be replicated by the corresponding ethyl ester or carboxylic acid without altering reaction kinetics and product distributions [3]. These observations demonstrate that in-class compounds are not functionally interchangeable; the precise 4-hydroxy-5-methylcarboxylate substitution pattern confers a unique combination of physicochemical properties and synthetic utility that cannot be casually substituted without risking loss of function in downstream applications.

Quantitative Differentiation Evidence for Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Head-to-Head and Cross-Study Comparisons


Scaffold Superiority of the 1H-Pyrrolo[2,3-c]pyridine Template Over Competing Heterocyclic Cores in Potassium-Competitive Acid Blocker (pCAB) Development

In a systematic head-to-head comparison of multiple heterocyclic templates for potassium-competitive acid blocker (pCAB) development, Panchal et al. (GSK) identified the 1H-pyrrolo[2,3-c]pyridine core as the most potent scaffold among all templates evaluated. Subsequent optimization of the 1H-pyrrolo[2,3-c]pyridine template yielded molecules with improved overall in vitro characteristics versus the clinical candidate AR-H047108, and comparable to the clinically efficacious AZD-0865 [1]. While the specific compound Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate was not directly tested in this study, it represents the minimally substituted core of this privileged template—the 4-hydroxy and 5-carboxylate groups being the key handles for introducing the basic amine substituents that were optimized to achieve the reported potency gains. This template-level evidence establishes that the 6-azaindole core itself is differentiated from imidazo[1,2-a]pyridine, pyrrolo[3,2-b]pyridine, and other heterocyclic templates evaluated in the same study [1].

pCAB acid pump antagonist H⁺/K⁺-ATPase scaffold comparison heterocyclic template

Impact of 4-Position Substitution on Benzodiazepine ω Receptor Affinity: 4-Hydroxy vs. 4-Methyl vs. 4-Methoxymethyl Derivatives

Doisy et al. (1999) synthesized a series of pyrrolo[2,3-c]pyridine-5-carboxylate derivatives and evaluated their binding affinities for ω₁, ω₂, and ω₅ benzodiazepine receptor subtypes in rat brain tissue. Critically, 4-methyl and 4-methoxymethyl derivatives showed no appreciable binding to any ω receptor subtype, in marked contrast to the unsubstituted (4-H) and 3-substituted analogs that displayed IC₅₀ values in the 200–500 nM range for ω₁ receptors with approximately twofold selectivity over ω₂ [1]. This observation directly establishes that the electronic and steric character of the 4-position substituent is a binary determinant of receptor engagement—the presence of a 4-methyl or 4-methoxymethyl group eliminates binding, whereas a 4-hydroxy group (as in the title compound) preserves the hydrogen-bond donor/acceptor functionality that may be critical for productive target interactions. The 4-hydroxy substituent therefore occupies a unique SAR niche: it maintains receptor-competent character while providing a synthetic handle (via O-alkylation, O-acylation, or conversion to triflate) that is absent in the 4-unsubstituted analog [2].

benzodiazepine receptor ω₁ selectivity 4-position SAR GABA-A CNS ligand

Regioisomeric Differentiation: 6-Azaindole (Pyrrolo[2,3-c]pyridine) vs. 7-Azaindole (Pyrrolo[2,3-b]pyridine) Scaffolds in Kinase Inhibitor Design

The pyrrolopyridine family encompasses four regioisomeric azaindole series (4-, 5-, 6-, and 7-azaindoles) that differ fundamentally in the spatial orientation of the pyridine nitrogen relative to the pyrrole NH. This regioisomeric identity dictates the hydrogen-bond donor/acceptor geometry available for kinase hinge-region binding and other target interactions. The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) places the pyridine nitrogen at the 6-position of the indole ring system, creating a distinct vector for hinge-binding compared to the 7-azaindole (pyrrolo[2,3-b]pyridine), which positions the nitrogen at the 7-position. Comprehensive reviews of the azaindole literature confirm that individual kinase targets display strong preferences for specific azaindole regioisomers; for example, 7-azaindoles have been extensively developed for DYRK1A and CHK1 inhibition, whereas 6-azaindole-based inhibitors have shown particular promise against LSD1/KDM1A and as acid pump antagonists [1][2]. The 4-hydroxy substituent on the title compound further differentiates it from the more common 7-azaindole-5-carboxylate analog (Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, CAS 2111544-47-7), where the altered nitrogen position and hydroxyl orientation create a distinct pharmacophoric geometry [3].

azaindole regioisomer kinase inhibitor hinge-binding 6-azaindole vs 7-azaindole

Synthetic Versatility Differentiation: The 4-Hydroxy Group as a Latent Cross-Coupling Handle vs. the 4-Unsubstituted Analog

The presence of the 4-hydroxy group on Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate provides a distinct synthetic advantage over the corresponding 4-unsubstituted analog (Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, CAS 147071-00-9). Hydroxypyridines and hydroxy-substituted aza-heterocycles are well-established precursors for palladium-catalyzed cross-coupling reactions via conversion to the corresponding pyridyl nonaflates or triflates; this strategy enables Suzuki, Negishi, and Buchwald–Hartwig couplings that are not directly accessible on the C–H parent compound without C–H activation methodology [1][2]. The 4-hydroxy group thus serves as a latent leaving group that can be selectively activated (e.g., NfF, Tf₂O) to introduce aryl, heteroaryl, alkenyl, or amino substituents at the 4-position, dramatically expanding the accessible chemical space for SAR exploration. In contrast, the 4-unsubstituted analog requires electrophilic aromatic substitution or directed metalation for functionalization—approaches that are complicated by the presence of the pyrrole NH and the electron-deficient pyridine ring [2].

Suzuki coupling C–O activation triflate nonaflate palladium catalysis building block

LSD1/KDM1A Inhibitor Scaffold Validation: 6-Azaindole Core Delivers Nanomolar Potency and Reversible Inhibition

The pyrrolo[2,3-c]pyridine scaffold has been independently validated as a privileged core for LSD1/KDM1A inhibitor development across multiple laboratories. Zheng et al. (University of Michigan, 2023) reported the discovery of pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible LSD1 inhibitors, with lead compound 46 (LSD1-UM-109) achieving an LSD1 enzymatic IC₅₀ of 3.1 nM and cell growth inhibition IC₅₀ values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells [1]. In an independent effort, Jiang et al. (Shanghai Institute of Materia Medica, 2024) optimized a novel series of 1H-pyrrolo[2,3-c]pyridin derivatives, achieving nanomolar enzymatic IC₅₀ values with demonstrated antiproliferative activity against AML (MV4–11, Kasumi-1) and SCLC (NCI-H526) cell lines [2]. These convergent findings from independent groups establish the 6-azaindole scaffold—and by extension its minimally substituted building block Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate—as a validated entry point for LSD1 inhibitor programs, a therapeutic area with multiple clinical-stage assets.

LSD1 KDM1A epigenetic inhibitor leukemia demethylase reversible inhibition

Optimal Application Scenarios for Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Based on Quantitative Differentiation Evidence


LSD1/KDM1A Epigenetic Inhibitor Lead Generation and SAR Exploration

The 6-azaindole scaffold has been convergently validated by two independent research groups (University of Michigan, 2023; Shanghai Institute of Materia Medica, 2024) as a highly potent, reversible LSD1 inhibitor core, with optimized derivatives achieving enzymatic IC₅₀ values of 3.1 nM and cellular IC₅₀ values as low as 0.6 nM in AML cell lines [1][2]. Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate serves as a minimally substituted entry point for constructing focused libraries around this scaffold. The 4-hydroxy group can be elaborated into ether-linked or cross-coupled substituents to systematically probe the LSD1 binding pocket, while the 5-methyl ester provides a handle for amidation or hydrolysis to access carboxylic acid derivatives. This application scenario is supported by peer-reviewed primary data and contrasts with alternative scaffolds (e.g., cyclopropylamine-based irreversible inhibitors) that operate via a distinct covalent mechanism.

Potassium-Competitive Acid Blocker (pCAB) Template-Driven Medicinal Chemistry

A systematic, comparative evaluation of heterocyclic templates for pCAB development identified the 1H-pyrrolo[2,3-c]pyridine core as the most potent scaffold among all templates tested, with optimized derivatives surpassing the clinical candidate AR-H047108 and matching the clinically efficacious AZD-0865 [1]. For programs pursuing next-generation acid pump antagonists, Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate provides the validated core scaffold in a form that permits direct functionalization at the 4-position (to introduce basic amine side chains critical for pCAB activity) and at the 5-position (for ester-to-amide conversion). The scaffold-level evidence from GSK provides a data-driven rationale for prioritizing this building block over imidazo[1,2-a]pyridine or pyrrolo[3,2-b]pyridine alternatives.

CNS Drug Discovery: ω₁-Selective Benzodiazepine Receptor Ligand Development

The Doisy et al. (1999) study established that the pyrrolo[2,3-c]pyridine-5-carboxylate scaffold can deliver ω₁-selective benzodiazepine receptor ligands with nanomolar affinity (IC₅₀ ω₁ = 200–500 nM for the 4-unsubstituted series; IC₅₀ = 70 nM for optimized derivative 22c) and approximately fivefold selectivity over the ω₂ subtype [1]. Crucially, 4-alkyl and 4-alkoxymethyl substitutions abolished receptor binding entirely [1]. This SAR evidence positions Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate as the only functionalized 4-position variant predicted to retain receptor binding competence—making it the building block of choice for CNS programs requiring both receptor engagement and synthetic tractability at the 4-position. The ω₁ selectivity profile differentiates this scaffold from classical benzodiazepines and β-carboline-3-carboxylates.

Diversifiable Heterocyclic Building Block for Parallel Synthesis and Library Production

The orthogonal functional groups on Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate—a nucleophilic 4-OH, an electrophilic 5-COOMe ester, and the N–H of the pyrrole ring—enable chemoselective, sequential derivatization without protecting group manipulation under many conditions. The 4-OH group can be converted to a triflate or nonaflate for palladium-catalyzed cross-coupling (Suzuki, Negishi, Buchwald–Hartwig) [1], while the methyl ester can be independently hydrolyzed, reduced, or amidated. This orthogonal reactivity profile supports parallel library synthesis strategies that are not feasible with the 4-unsubstituted analog (CAS 147071-00-9) or the corresponding ethyl ester, where reduced electrophilicity of the ester and absence of the 4-OH handle limit diversification scope. For procurement in high-throughput medicinal chemistry settings, this compound offers a superior ratio of accessible derivatives per building block.

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